molecular formula C10H10O4 B8489176 5-(2'-Hydroxyethoxy)-benzo[b]furan-3-one

5-(2'-Hydroxyethoxy)-benzo[b]furan-3-one

Cat. No.: B8489176
M. Wt: 194.18 g/mol
InChI Key: QZFRQESYAUYQLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2'-Hydroxyethoxy)-benzo[b]furan-3-one is a useful research compound. Its molecular formula is C10H10O4 and its molecular weight is 194.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

IUPAC Name

5-(2-hydroxyethoxy)-1-benzofuran-3-one

InChI

InChI=1S/C10H10O4/c11-3-4-13-7-1-2-10-8(5-7)9(12)6-14-10/h1-2,5,11H,3-4,6H2

InChI Key

QZFRQESYAUYQLN-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)C2=C(O1)C=CC(=C2)OCCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

751 mg (7.0 mmol) XXII were stirred under reflux for 12 h in a mixture of 40 ml tetrahydrofuran, 20 ml water and 0.5 ml conc. H2SO4. Ethyl acetate and saturated NaCl solution were added to the reaction mixture cooled to room temperature. After separation of the phases, the aqueous phase was extracted twice with ethyl acetate and the combined organic phases were dried over Na2SO4. After column filtration (50 g SiO2, n-hexane:ethyl acetate=1:1+1% acetic acid, applied with ethyl acetate), XXIII was obtained in a yield of 448 mg (2.3 mmol, 77%).
Name
XXII
Quantity
751 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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